Ethyl 3-(isoxazol-4-yl)acrylate
Description
Ethyl 3-(isoxazol-4-yl)acrylate is a heterocyclic acrylate ester characterized by an isoxazole ring fused to an acrylate group via an ethyl ester linkage. Isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound.
Properties
CAS No. |
141679-69-8 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.164 |
IUPAC Name |
ethyl (E)-3-(1,2-oxazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C8H9NO3/c1-2-11-8(10)4-3-7-5-9-12-6-7/h3-6H,2H2,1H3/b4-3+ |
InChI Key |
OFZHTOWBWAFQEO-ONEGZZNKSA-N |
SMILES |
CCOC(=O)C=CC1=CON=C1 |
Synonyms |
2-Propenoicacid,3-(4-isoxazolyl)-,ethylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate
- Structural Differences: Replaces the isoxazole ring with a trityl-protected imidazole ring.
- Physical Properties : Reported to have identical physical data to literature values, suggesting similar polarity and solubility profiles to Ethyl 3-(isoxazol-4-yl)acrylate.
- Applications : Likely used in metal-organic frameworks (MOFs) or catalysis due to imidazole’s ligand properties, contrasting with isoxazole’s role in bioactivity-focused synthesis.
(E)-Ethyl 5-(1-trityl-1H-imidazol-4-yl)pent-2-enoate
- Structural Differences: Features a longer alkyl chain (pent-2-enoate) and a trityl-imidazole group. The extended chain may enhance lipophilicity and alter pharmacokinetic properties.
- Mass Spectrometry Data : ESI MS (m/z): 437 (M + 1)+, with a prominent fragment at m/z 243 (Ph3C+), indicating stability of the trityl group under ionization.
- Divergent Reactivity : The elongated chain could reduce steric hindrance compared to this compound, favoring nucleophilic additions or polymerizations.
Ethyl Acrylate (UN 1917, CAS 140-88-5)
- Structural Simplicity : Lacks a heterocyclic ring, consisting solely of an ethyl ester linked to an acrylic acid group.
- Industrial Relevance : Widely used in polymer production (e.g., adhesives, coatings) due to its high reactivity and volatility.
- Safety Profile : Classified as flammable and toxic, with stricter handling requirements compared to heterocyclic acrylates like this compound.
Comparative Data Table
Research Findings and Insights
- Synthetic Challenges : this compound’s synthesis may face regioselectivity issues due to the isoxazole’s electron-deficient nature, unlike imidazole derivatives where trityl protection simplifies functionalization.
- Bioactivity : Isoxazole-containing acrylates are prioritized in drug discovery for their antimicrobial and anti-inflammatory properties, whereas imidazole derivatives are leveraged in materials science.
- Safety and Handling : Ethyl acrylate’s volatility and toxicity necessitate stringent safety protocols, whereas bulkier heterocyclic analogs like this compound are less volatile but require specialized storage.
Critical Analysis of Contradictions
- Discrepancies in Stability : While trityl-protected imidazole acrylates exhibit high stability, this compound’s stability is inferred from aromaticity but may vary under acidic/basic conditions.
- Application Overlaps : Both imidazole and isoxazole acrylates have pharmaceutical applications, but the evidence emphasizes divergent industrial uses (e.g., catalysis vs. bioactivity).
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